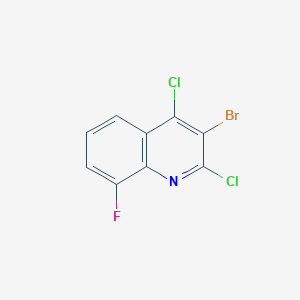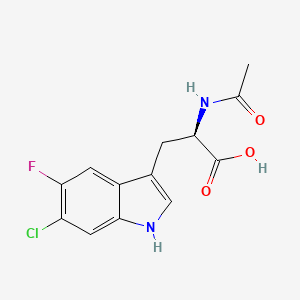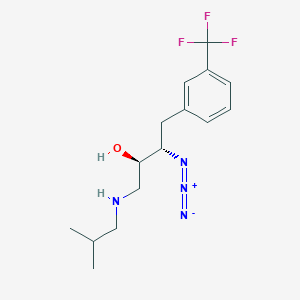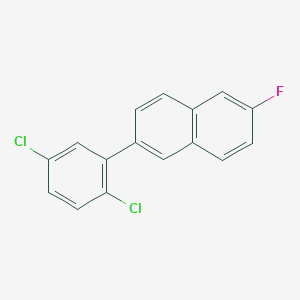![molecular formula C18H10O4 B11833447 [2,2'-Biindan]-1,1',3,3'-tetrone CAS No. 6940-95-0](/img/structure/B11833447.png)
[2,2'-Biindan]-1,1',3,3'-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Biindan]-1,1’,3,3’-tetrone is an organic compound with a unique structure characterized by two indanone units connected via a central carbon-carbon bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Biindan]-1,1’,3,3’-tetrone typically involves the addition reaction of 1,3-dione to ninhydrin, followed by hydrogenation of the hydroxyl group. This method allows for the creation of various derivatives under mild conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the hydrogenation step.
Industrial Production Methods
While specific industrial production methods for [2,2’-Biindan]-1,1’,3,3’-tetrone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Biindan]-1,1’,3,3’-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
[2,2’-Biindan]-1,1’,3,3’-tetrone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of [2,2’-Biindan]-1,1’,3,3’-tetrone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation and breaking of chemical bonds, leading to changes in the structure and function of the target molecules. This can result in various biochemical and physiological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dihydroxy-2,2’-biindan-1,1’-dione: Similar in structure but with hydroxyl groups that can participate in additional hydrogen bonding.
2,2’,3,3,3’,3’-Hexahydroxy-2,2’-biindan-1,1’-dione: Contains multiple hydroxyl groups, making it more hydrophilic and reactive in certain conditions.
Uniqueness
[2,2’-Biindan]-1,1’,3,3’-tetrone is unique due to its specific arrangement of indanone units and the absence of additional functional groups, which gives it distinct electronic properties and makes it suitable for applications in organic electronics.
Propriétés
Numéro CAS |
6940-95-0 |
|---|---|
Formule moléculaire |
C18H10O4 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
2-(1,3-dioxoinden-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H10O4/c19-15-9-5-1-2-6-10(9)16(20)13(15)14-17(21)11-7-3-4-8-12(11)18(14)22/h1-8,13-14H |
Clé InChI |
LRFYPSGRUORTIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833377.png)

![4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-](/img/structure/B11833382.png)
![Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11833388.png)

![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)



![(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11833426.png)



